N-Desferriferrichrome

概要

説明

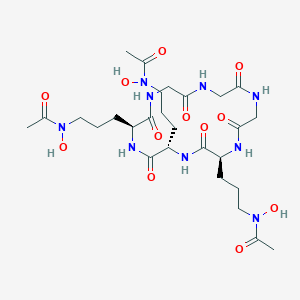

N-デスフェリフェリクロム: は、微生物における鉄の結合と輸送を行う分子の一種であるヒドロキサム酸シデロフォアです。 これは、3つのグリシル残基と3つのN5-アセチル-N5-ヒドロキシ-L-オルニチル残基からなるホモデティック環状ペプチドです 。 この化合物は、Ustilago sphaerogenaを含む様々な菌類によって産生され、鉄のキレート化と取り込みに重要な役割を果たしています .

準備方法

合成経路と反応条件: N-デスフェリフェリクロムは、グリシル残基とN5-アセチル-N5-ヒドロキシ-L-オルニチル残基を含む一連のペプチドカップリング反応によって合成することができます。 合成には通常、保護基を用いて不要な副反応を防ぎ、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を用いてペプチド結合形成を促進します .

工業生産方法: N-デスフェリフェリクロムの工業生産には、Ustilago sphaerogenaなどの菌類を用いた発酵プロセスが関与します。菌類は、鉄制限条件下で培養され、シデロフォアの産生が誘導されます。 その後、化合物は発酵ブロスから抽出・精製されます .

化学反応の分析

反応の種類: N-デスフェリフェリクロムは、主に鉄イオンとのキレート化反応を起こします。 また、ヒドロキサム酸基の存在により酸化還元反応にも参加することができます .

一般的な試薬と条件:

キレート化: 鉄イオン(Fe³⁺)は、N-デスフェリフェリクロムと複合体を形成するために一般的に使用されます。

主要な生成物:

鉄錯体: キレート化反応の主要な生成物は、鉄結合型N-デスフェリフェリクロムです。

科学的研究の応用

Chemistry

N-Desferriferrichrome is utilized as a chelating agent in metal ion interaction studies. Its ability to bind metal ions allows researchers to investigate the dynamics of metal ion transport and its implications in biological systems. The compound has been shown to interact with various enzymes involved in iron homeostasis, thus influencing microbial growth under iron-limited conditions .

Biology

In biological research, this compound serves as a model for studying iron metabolism in microorganisms. It has been demonstrated that this compound can modulate the activity of enzymes related to iron uptake, which is crucial for the survival of fungi like Arthrobotrys oligospora. Studies have shown that mutants lacking the genes responsible for this compound synthesis exhibit altered mycelial structures and reduced predatory capabilities .

Agriculture

In agricultural applications, this compound is explored for its potential as a biocontrol agent against nematodes. Research indicates that this compound enhances the nematode-trapping ability of fungi, thereby improving crop health and yield. The Aog415 gene cluster responsible for its biosynthesis has been linked to increased efficiency in nematode management .

Environmental Science

This compound's chelation properties make it relevant in bioremediation efforts. Its ability to bind heavy metals allows for the development of strategies to mitigate metal toxicity in contaminated environments. Additionally, it serves as a molecular marker for taxonomic clarification in microbial ecology studies .

Data Tables

Case Study 1: Iron Metabolism Modulation

A study on Arthrobotrys oligospora demonstrated that strains deficient in this compound production exhibited reduced iron uptake efficiency and increased production of trapping devices. This indicates that this compound plays a critical role in regulating iron storage within fungal cells .

Case Study 2: Agricultural Application

Research involving the application of this compound in agricultural settings showed a significant increase in nematode trapping efficiency by A. oligospora. The knockout strains exhibited decreased siderophore content and altered predatory behavior, highlighting the importance of this compound in enhancing agricultural productivity through biological control mechanisms .

作用機序

N-デスフェリフェリクロムは、ヒドロキサム酸基を通じて鉄イオンに結合することで効果を発揮します。この結合により、細胞膜を透過できる安定な複合体が形成されます。 主な分子標的は鉄イオンであり、関与する経路には鉄の輸送と代謝経路が含まれます .

類似化合物との比較

類似化合物:

フェリクロム: 構造が類似しているが、鉄が結合している別のヒドロキサム酸シデロフォアです。

デスフェリフェリクロシン: Neurospora crassaに見られる構造的に類似したシデロフォアです.

独自性: N-デスフェリフェリクロムは、その特定の構造と、最初に鉄に結合することなく鉄をキレート化できる能力によって独自です。 これは、微生物における鉄の輸送と代謝を研究する上で特に役立ちます .

生物活性

N-Desferriferrichrome, a hydroxamate siderophore, is a derivative of ferrichrome that plays a significant role in iron chelation and transport in various biological systems. This compound is produced by fungi such as Ustilago sphaerogena and has garnered attention for its potential therapeutic applications due to its biological activity, particularly in antimicrobial and antioxidant properties.

- Molecular Formula : C27H45N9O12

- Molecular Weight : 687.699 g/mol

- CAS Number : 34787-28-5

This compound functions primarily through its ability to chelate iron, which is crucial for the survival of many pathogens. By binding free iron, it deprives bacteria and fungi of this essential nutrient, thereby inhibiting their growth. This mechanism is particularly relevant in the context of infections where iron availability can significantly affect microbial proliferation.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy, this compound demonstrated significant inhibition of bacterial growth, suggesting its potential use as an antibiotic agent. The disk diffusion method was employed to assess its antimicrobial effectiveness, showing promising results against common pathogens.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Antioxidant Activity

This compound also displays strong antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This activity is attributed to its structural characteristics that allow it to donate electrons and neutralize reactive oxygen species (ROS).

Case Studies

- Antimicrobial Efficacy : A study conducted by Abdolmohammadi et al. (2022) investigated the synthesis of Ag/Fe3O4/CdO@MWCNTs nanocomposites using this compound as a reducing agent. The resulting nanocomposites exhibited enhanced antimicrobial properties compared to this compound alone, indicating that the combination of materials can amplify biological activity.

- Iron Chelation Studies : Research by Liu et al. (2020) highlighted the ability of this compound to chelate iron effectively, which was demonstrated through various spectroscopic techniques. The study concluded that the chelation process significantly impacts bacterial growth rates, providing insights into its potential application in treating iron-overload conditions.

特性

IUPAC Name |

N-[3-[(2S,5S,8S)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDAUYPBCXMSBF-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188330 | |

| Record name | Deferriferrichrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34787-28-5 | |

| Record name | N-Desferriferrichrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034787285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferriferrichrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Desferrichrome interact with its target and what are the downstream effects?

A1: Desferrichrome is a siderophore, a small molecule with a high affinity for iron (Fe). It primarily targets ferric iron (Fe(III)) and forms a stable complex, known as ferrichrome. [, ] This complex is then recognized by specific receptors on the surface of microorganisms, such as bacteria and fungi, which utilize siderophore-mediated iron uptake systems. [, , ] Once internalized, the iron is released from the ferrichrome complex, making it available for essential metabolic processes within the microorganism. []

Q2: What is the structural characterization of Desferrichrome?

A2: Desferrichrome (N-Desferriferrichrome) is a cyclic hexapeptide hydroxamate siderophore. Its molecular formula is C29H46N9O15 and its molecular weight is 736.7 g/mol. [, ]

Q3: What is known about the material compatibility and stability of Desferrichrome?

A3: Desferrichrome exhibits stability across a range of pH conditions, including acidic and alkaline soils, allowing it to effectively chelate iron in various environments. [] This stability is crucial for its function as an iron scavenger and transporter.

Q4: Can you explain the concept of Structure-Activity Relationship (SAR) in the context of Desferrichrome?

A4: Research on Desferrichrome analogues, particularly those modified for use in ImmunoPET probes, provides insight into SAR. For example, modifying the denticity of the chelating moiety (hexadentate vs. octadentate) directly impacts the stability of the resulting zirconium (Zr(IV)) complexes. [] This highlights how structural changes can influence a siderophore's metal-binding affinity and ultimately its biological activity.

Q5: Are there any known resistance mechanisms to Desferrichrome in microorganisms?

A5: While Desferrichrome is generally effective in delivering iron to various bacterial species, some bacteria, like Staphylococcus aureus, do not exhibit significant uptake of Desferrichrome conjugates. [] This suggests that these species may lack the specific transport systems required for Desferrichrome recognition and uptake, potentially representing a form of natural resistance.

Q6: What analytical methods and techniques are employed to characterize and monitor Desferrichrome?

A6: Several techniques are used to study Desferrichrome. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for identifying and quantifying Desferrichrome and its analogues in complex mixtures, such as bacterial-fungal co-cultures. [] Additionally, LC-inductively coupled plasma MS (LC-ICP-MS) helps analyze the metal content of Desferrichrome complexes. [] Electrospray ionization mass spectrometry (ESI-MS) is valuable for investigating the binding affinities of Desferrichrome for different metal ions, providing insights into its selectivity. []

Q7: Has Desferrichrome been investigated for its potential in drug delivery and targeting?

A7: Yes, Desferrichrome has shown promise as a platform for targeted drug delivery. Researchers have successfully conjugated Desferrichrome to the antibody Trastuzumab, which targets the HER2 receptor overexpressed in certain cancer cells. [, ] This approach exploits the siderophore's ability to hijack microbial iron uptake systems, potentially leading to targeted drug delivery to infection sites.

Q8: What are the environmental implications of Desferrichrome?

A8: Desferrichrome, as a naturally occurring siderophore, plays a crucial role in iron cycling in the environment. [] It is produced by various fungi and contributes to the bioavailability of iron for other organisms. [] Understanding the environmental fate and degradation of Desferrichrome, particularly in the context of its use in medical applications, is an area that requires further investigation.

Q9: Are there any concerns regarding the immunogenicity of Desferrichrome, particularly when used in therapeutic applications?

A9: While Desferrichrome itself has not been extensively studied for its immunogenic potential, its use as a scaffold in drug conjugates raises questions about potential immune responses. [, ] Future research should investigate whether Desferrichrome-based conjugates elicit adverse immune reactions and explore strategies to mitigate immunogenicity if needed.

Q10: What are the known applications of Desferrichrome beyond its role as a siderophore?

A10: Desferrichrome and its analogues show potential in several areas. Its iron-chelating properties make it a promising candidate for treating iron overload diseases. [] Modified Desferrichrome derivatives have been investigated as chelators for other metal ions, such as uranium, with potential applications in bioremediation. [] Furthermore, Desferrichrome's ability to bind gallium (Ga) has led to the development of "xenometallomycins", a new class of antibiotics that utilize siderophore-mediated uptake to deliver antibacterial agents into bacteria. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。